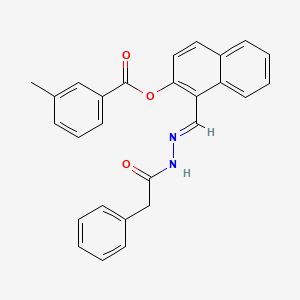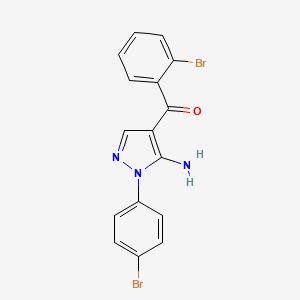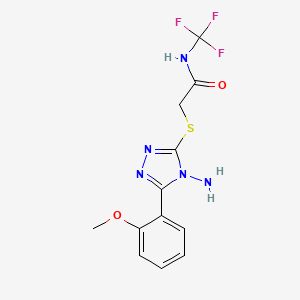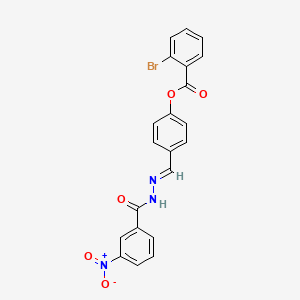
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylacetyl group, a carbohydrazonoyl moiety, a naphthyl ring, and a methylbenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route includes:
-
Formation of Phenylacetyl Hydrazone:
- React phenylacetic acid with hydrazine hydrate to form phenylacetyl hydrazone.
- Reaction conditions: Reflux in ethanol, followed by cooling and crystallization.
-
Coupling with 2-Naphthylamine:
- The phenylacetyl hydrazone is then coupled with 2-naphthylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature, in a suitable solvent like dichloromethane.
-
Esterification with 3-Methylbenzoic Acid:
- The final step involves esterification of the coupled product with 3-methylbenzoic acid using a catalyst such as sulfuric acid.
- Reaction conditions: Reflux in toluene, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbohydrazonoyl moiety can be reduced to form hydrazine derivatives.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
- Oxidation of the phenylacetyl group yields phenylacetic acid derivatives.
- Reduction of the carbohydrazonoyl moiety produces hydrazine derivatives.
- Substitution on the naphthyl ring results in various substituted naphthyl compounds.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its carbohydrazonoyl group.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Employed in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Comparison with Similar Compounds
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl benzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 2-methylbenzoate
Comparison:
- Structural Differences: The position and type of substituents on the benzoate ester affect the compound’s reactivity and interaction with biological targets.
- Reactivity: Substituents can influence the compound’s stability and the types of reactions it undergoes.
- Applications: Variations in structure can lead to differences in biological activity and potential applications in medicine and industry.
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765284-57-9 |
|---|---|
Molecular Formula |
C27H22N2O3 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C27H22N2O3/c1-19-8-7-12-22(16-19)27(31)32-25-15-14-21-11-5-6-13-23(21)24(25)18-28-29-26(30)17-20-9-3-2-4-10-20/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
InChI Key |
RNZWPWMILQDCJL-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028344.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)
![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028359.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)


